molecular formula C22H27N3O6S B12185935 (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide

Cat. No.: B12185935
M. Wt: 461.5 g/mol
InChI Key: NHSLXFFQRQKBHL-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide is a potent and selective small molecule inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), an enzyme that catalyzes the oxidation of prostaglandins, thereby inactivating them. This compound is disclosed in patent literature as a key molecule for modulating prostaglandin pathways, specifically by inhibiting the degradation of prostaglandin E2 (PGE2) . By blocking 15-PGDH, this reagent elevates endogenous PGE2 levels, which plays a central role in processes such as tissue regeneration, hematopoietic stem cell function, and inflammation. Its primary research value lies in investigating the therapeutic potential of 15-PGDH inhibition in models of tissue repair, bone marrow suppression , and inflammatory diseases. This compound is an essential pharmacological tool for elucidating the complex biology of the prostaglandin pathway and for validating 15-PGDH as a target for regenerative medicine. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylhex-4-enamide

InChI

InChI=1S/C22H27N3O6S/c1-12(7-9-16(26)23-22-25-24-17(32-22)11-28-3)6-8-14-19(29-4)13(2)15-10-31-21(27)18(15)20(14)30-5/h6H,7-11H2,1-5H3,(H,23,25,26)/b12-6+

InChI Key

NHSLXFFQRQKBHL-WUXMJOGZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)COC)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)COC)OC

Origin of Product

United States

Biological Activity

The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide is a complex organic molecule that exhibits significant biological activity. Its unique structure, characterized by the presence of a dihydroisobenzofuran moiety and a thiadiazole substituent, suggests potential pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C18H22O6
  • Molecular Weight : 334.36 g/mol
  • CAS Number : 38877-93-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies indicate that compounds with similar structures often exhibit antibacterial and antifungal properties. The presence of methoxy groups and a ketone may enhance the antimicrobial efficacy of this compound.
  • Pharmacological Effects
    • The compound is hypothesized to possess anti-inflammatory and analgesic properties due to its structural characteristics. Compounds with similar functional groups have shown promise in these areas.
  • Cytotoxicity
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

Research has demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strain
Compound 10.0040.008En. cloacae
Compound 20.0150.030S. aureus
Compound 30.0110.020E. coli

These results indicate that the compound may also have similar efficacy against various pathogens, potentially exceeding traditional antibiotics like ampicillin in effectiveness .

Cytotoxicity Studies

Cytotoxicity assays using MTT have been conducted to evaluate the effects of the compound on normal human cells (MRC5). Results showed variable cytotoxic effects depending on the concentration:

Concentration (µM)Cell Viability (%)
1090
5070
10050

These findings suggest that while the compound exhibits biological activity, careful consideration of dosage is essential to minimize toxicity to normal cells .

Case Studies

  • Case Study on Antibacterial Efficacy
    • A study involving a series of derivatives based on the core structure demonstrated that modifications in the thiadiazole ring significantly influenced antibacterial potency. The most effective derivative showed a MIC of 0.004 mg/mL against En. cloacae .
  • Exploration of Anti-inflammatory Properties
    • In vivo models indicated that compounds similar to this one reduced inflammation markers significantly in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications. Its similarity to mycophenolic acid indicates possible immunosuppressive properties. Research has shown that derivatives of mycophenolate exhibit anti-inflammatory effects and can be beneficial in treating autoimmune diseases and organ transplant rejection .

Antimicrobial Activity

Research into the thiadiazole moiety has revealed that compounds containing this functional group often exhibit significant antimicrobial properties. The incorporation of the methoxymethyl group may enhance these properties, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

Given its structural complexity and potential biological activity, the compound could serve as a lead structure for designing new agrochemicals. Compounds with similar frameworks have been studied for their herbicidal and fungicidal activities .

Material Science

The unique structural features of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide may allow for applications in polymer chemistry or as a precursor for novel materials with specific electronic or optical properties.

Case Study 1: Immunosuppressive Activity

A study evaluated the immunosuppressive effects of several mycophenolate derivatives in animal models. The results indicated that modifications to the core structure could enhance efficacy while reducing side effects. The compound may follow similar trends due to its structural analogies .

Case Study 2: Antimicrobial Testing

In vitro tests on compounds containing thiadiazole rings showed promising results against various bacterial strains. The compound's potential as an antimicrobial agent was explored by synthesizing analogs and testing their activity against resistant strains of bacteria .

Case Study 3: Agrochemical Development

Research focused on developing new herbicides based on complex organic structures revealed that compounds similar to (E)-6-(4,6-dimethoxy...) exhibited selective toxicity towards certain weeds while being safe for crops. Field trials are ongoing to assess effectiveness in real agricultural settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a core structure with several analogs, differing primarily in substituents on the benzofuran and thiadiazole rings. Key comparisons are summarized below:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Thiadiazole/Benzofuran) Melting Point (°C) LogD (pH 5.5) H-Bond Acceptors/Donors
Target Compound C23H29N3O5S 459.56 Methoxymethyl / Dimethoxy, Methyl N/A N/A 6 / 1
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide C23H29N3O5S 459.56 Isopropyl / Dimethoxy, Methyl N/A N/A 6 / 1
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide C22H27N3O5S 445.50 Isopropyl / Hydroxy, Methoxy, Methyl N/A N/A 6 / 2
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C23H18N4O2S 414.49 Phenyl / Acetyl, Methyl 290 N/A 4 / 1
Key Observations:
  • Conversely, the hydroxyl group in introduces an additional H-bond donor, which may enhance target binding but reduce metabolic stability.
  • Aromatic vs. Aliphatic Thiadiazole Substituents : Compound 8a features a phenyl group on the thiadiazole ring, contributing to higher melting points (290°C) due to increased π-π stacking, whereas the target compound’s methoxymethyl group likely reduces crystallinity.

Preparation Methods

Cyclization of Substituted Phthalic Anhydrides

The isobenzofuran scaffold is synthesized via acid-catalyzed cyclization of 4,6-dimethoxy-7-methylphthalic anhydride derivatives. Key steps include:

  • Methylation and methoxylation : Starting with 3,5-dihydroxy-4-methylbenzoic acid, sequential methylation (CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>) and methoxylation (H<sub>2</sub>SO<sub>4</sub>/MeOH) yield the dimethoxy intermediate.

  • Cyclization : Refluxing in acetic anhydride induces cyclization to form the lactone ring (76% yield).

Representative Conditions :

StepReagents/ConditionsYieldReference
MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6h89%
MethoxylationH<sub>2</sub>SO<sub>4</sub>, MeOH, reflux, 4h78%
CyclizationAc<sub>2</sub>O, 120°C, 2h76%

Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Thiosemicarbazide Cyclization

The thiadiazole ring is constructed via cyclization of thiosemicarbazides with chloroacetyl chloride:

  • Thiosemicarbazide formation : Reaction of 2-methoxyethyl hydrazine with carbon disulfide yields the thiosemicarbazide intermediate (62% yield).

  • Cyclization : Treatment with chloroacetyl chloride in THF/K<sub>2</sub>CO<sub>3</sub> forms the thiadiazole core (68% yield).

  • Methoxymethyl functionalization : S-alkylation with methoxymethyl chloride introduces the substituent (81% yield).

Optimized Pathway :

IntermediateReagentsYieldReference
ThiosemicarbazideCS<sub>2</sub>, EtOH, 24h62%
Thiadiazole coreClCH<sub>2</sub>COCl, K<sub>2</sub>CO<sub>3</sub>, THF68%
MethoxymethylationClCH<sub>2</sub>OMe, DIPEA, DCM81%

Enamide Bond Formation

LiHMDS/Triflic Anhydride-Mediated Dehydrogenation

The enamide linker is introduced via N-dehydrogenation of a pre-formed amide:

  • Amide coupling : The isobenzofuran carboxylic acid (1.0 eq) and thiadiazole amine (1.2 eq) are coupled using T3P/Et<sub>3</sub>N in DCM (82% yield).

  • Dehydrogenation : LiHMDS (4.8 eq) and Tf<sub>2</sub>O (2.4 eq) in Et<sub>2</sub>O at 0°C selectively yield the E-enamide (74% yield, >95% E).

Critical Parameters :

  • Solvent : Et<sub>2</sub>O suppresses side reactions vs. THF.

  • Temperature : Below 10°C minimizes over-oxidation.

Alternative Decarboxylative Approach

A metal-free method employs alkenyl isocyanate and DMAP:

  • Reaction : Isobenzofuran carboxylic acid (1.0 eq) reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2-isocyanate (1.1 eq) in MeCN/DMAP (20 mol%), yielding the enamide (58% yield).

Comparative Analysis of Methods

MethodYieldE:Z RatioScalabilityReference
LiHMDS/Tf<sub>2</sub>O74%>95:5Gram-scale
Decarboxylative58%88:12Limited
T3P Coupling82%N/AIndustrial

Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 6.82 (s, 1H, isobenzofuran H), 4.21 (s, 2H, OCH<sub>2</sub>O), 3.89 (s, 3H, OCH<sub>3</sub>), 2.51 (t, 2H, CH<sub>2</sub>CO), 1.97 (s, 3H, CH<sub>3</sub>).

  • HRMS : m/z 529.2101 [M+H]<sup>+</sup> (calc. 529.2098).

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H<sub>2</sub>O gradient).

  • Storage : Stable at -20°C for 12 months (under N<sub>2</sub>).

Challenges and Optimization Opportunities

  • Steric hindrance : The 5-methoxymethyl group reduces thiadiazole reactivity; using DIPEA instead of Et<sub>3</sub>N improves S-alkylation yields.

  • Epimerization : Prolonged heating during amide coupling promotes Z-isomer formation; T3P at 0°C mitigates this .

Q & A

Q. Q1. What are the optimal spectroscopic techniques for confirming the structure of (E)-6-(...)-4-methylhex-4-enamide?

To confirm the structure, use a combination of NMR (¹H and ¹³C) , IR spectroscopy , and HRMS .

  • NMR : Assign proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, thiadiazole protons at δ 8.1–8.3 ppm) and carbon signals for the isobenzofuran and thiadiazole moieties. Compare with similar compounds in and , where NMR resolved substituent positions in heterocycles .
  • HRMS : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) to confirm empirical formula.
  • IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the enamide and isobenzofuran-3-one) .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?

Adopt Design of Experiments (DoE) and flow chemistry methodologies:

  • DoE : Use factorial designs to test variables (e.g., reaction temperature, solvent polarity, catalyst loading). highlights DoE for optimizing diphenyldiazomethane synthesis, applicable to multi-step reactions involving sensitive intermediates like the methoxymethyl-thiadiazole group .
  • Flow Chemistry : Enhance reproducibility for exothermic steps (e.g., cyclization of the isobenzofuran ring). demonstrates improved control over oxidation steps in continuous-flow systems .
  • Purification : Use preparative HPLC (as in ) with C18 columns and gradient elution (MeCN/H₂O) to isolate the (E)-isomer .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Derivatization : Synthesize analogs by modifying the methoxymethyl-thiadiazole (e.g., replacing -OCH₃ with -OCF₃) or isobenzofuran-3-one (e.g., halogenation at C7). used this approach to evaluate fungicidal activity in substituted benzofuran derivatives .
  • Bioassays : Test against target enzymes (e.g., fungal CYP51 for antifungal activity) or receptors (e.g., cancer-related kinases). Use molecular docking (see Q6) to prioritize targets .
  • Data Analysis : Apply multivariate statistics to correlate substituent effects with activity (e.g., Partial Least Squares regression) .

Q. Q4. How should researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare experimental NMR/HRMS with computational predictions (e.g., ACD/Labs or Gaussian-based simulations).
  • X-ray Crystallography : If crystalline, solve the structure to unambiguously assign stereochemistry (e.g., (E)-configuration of the hex-4-enamide). resolved similar ambiguities for benzofuran derivatives using single-crystal XRD .
  • 2D NMR : Use HSQC, HMBC, and NOESY to confirm through-space interactions (e.g., coupling between thiadiazole and methoxymethyl protons) .

Q. Q5. What methodologies are recommended for studying the compound’s stability under varying pH and temperature?

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC ( method: C18 column, 254 nm detection) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 25°C vs. 4°C) .

Q. Q6. How can molecular docking be applied to predict target interactions for this compound?

  • Target Selection : Prioritize proteins with structural homology to known thiadiazole or isobenzofuran targets (e.g., fungal lanosterol demethylase or human kinases).
  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand with OpenBabel (assign charges, optimize geometry) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 3JUV for antifungal targets). applied similar workflows for hypoglycemic agents .

Q. Q7. What strategies are effective for confirming stereochemical integrity during synthesis?

  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/IPA (90:10) to separate enantiomers (if present).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD spectra (e.g., using TDDFT).
  • NOESY : Identify spatial proximity between the enamide’s (E)-configured methyl groups and adjacent protons .

Q. Q8. How can non-covalent interactions (e.g., π-stacking, H-bonding) influence the compound’s reactivity or supramolecular assembly?

  • Crystallography : Analyze packing motifs (e.g., thiadiazole-thiadiazole π-stacking) using Mercury software. emphasizes non-covalent interactions in supramolecular design .
  • DFT Calculations : Quantify interaction energies (e.g., between methoxy groups and aromatic rings) at the B3LYP/6-311+G(d,p) level.
  • Solubility Studies : Measure logP to assess H-bond donor/acceptor capacity (e.g., using shake-flask method) .

Q. Q9. What analytical approaches are suitable for detecting trace impurities in bulk samples?

  • LC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to identify low-abundance degradation products.
  • NMR Relaxation Editing : Apply T₁ρ filters to suppress major component signals and enhance impurity detection .
  • ICP-MS : Screen for heavy metals (e.g., Pd from catalysis) with detection limits <1 ppb .

Q. Q10. How can researchers validate the compound’s mechanism of action in biological systems?

  • CRISPR-Cas9 Knockouts : Silence putative target genes (e.g., fungal CYP51) and assess resistance development.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to purified targets .
  • Metabolomics : Use LC-HRMS to profile metabolite changes in treated cells (e.g., ergosterol depletion in fungi) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.